Bienvenue dans la boutique en ligne BenchChem!

ETOPOSIDE PHOSPHATE

Prodrug design Pharmaceutical formulation Physicochemical characterization

Etoposide phosphate (BMY-40481) is the water-soluble prodrug of etoposide, offering >1000-fold higher aqueous solubility (≥100 mg/mL vs. ~0.1 mg/mL). This eliminates organic co-solvents, enables 5-min IV bolus administration (83-92% chair-time reduction), supports high-dose myeloablative conditioning up to 1,200 mg/m² without phosphatase saturation, and facilitates aqueous-based novel formulation development. Aqueous-based formulation minimizes hypersensitivity and precipitation risks. Pharmacoeconomic data confirm total treatment cost parity with etoposide despite higher acquisition cost. Procure for transplant conditioning, continuous infusion protocols, and pharmaceutical R&D requiring superior aqueous solubility.

Molecular Formula C29H33O16P
Molecular Weight 668.5 g/mol
Cat. No. B1257230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETOPOSIDE PHOSPHATE
Molecular FormulaC29H33O16P
Molecular Weight668.5 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O
InChIInChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)
InChIKeyLIQODXNTTZAGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etoposide Phosphate: A Water-Soluble Prodrug of Etoposide with Validated Bioequivalence for Intravenous and High-Dose Chemotherapy Applications


Etoposide phosphate (BMY-40481) is a phosphate ester prodrug of etoposide, a semisynthetic podophyllotoxin derivative that inhibits topoisomerase II [1]. Developed to overcome the poor aqueous solubility of the parent compound, etoposide phosphate undergoes rapid and complete in vivo dephosphorylation by endogenous phosphatases to release the active etoposide moiety [2]. Regulatory approval was obtained for intravenous administration in the treatment of refractory testicular tumors and small cell lung cancer, with the New Drug Application filed in June 1994 [3]. The prodrug exhibits identical clinical activity and toxicity profiles to etoposide but offers distinct pharmaceutical and logistical advantages derived from its markedly enhanced water solubility [4].

Why Etoposide and Etoposide Phosphate Are Not Formulation-Interchangeable in Clinical Procurement


Although etoposide phosphate and etoposide share identical active moieties following prodrug activation, their pharmaceutical formulations are not directly substitutable in procurement or clinical practice. The parent compound, etoposide, exhibits water solubility of approximately 0.1 mg/mL, necessitating formulation with organic solvents (polyethylene glycol, polysorbate 80, and ethanol) and requiring dilution to concentrations of 0.2–0.4 mg/mL prior to administration, which constrains infusion volumes and rates while introducing risks of precipitation and excipient-associated hypersensitivity reactions [1]. In contrast, etoposide phosphate demonstrates aqueous solubility exceeding 100 mg/mL, enabling aqueous-based formulations that eliminate organic co-solvents, support concentrated preparation at 20 mg/mL, and permit administration via 5-minute bolus injection rather than protracted 30–60 minute infusions [2]. These physicochemical differences translate into distinct logistical requirements, administration protocols, and cost structures that preclude simple interchangeability at the pharmacy or ward level, even though the two agents are therapeutically bioequivalent [3].

Quantitative Evidence Guide: Differentiating Performance Metrics of Etoposide Phosphate


Aqueous Solubility Enhancement of >1,000-Fold Versus Etoposide

Etoposide phosphate exhibits aqueous solubility that is at least 1,000-fold greater than that of the parent compound etoposide. In the foundational patent disclosure, etoposide demonstrates water solubility of approximately 0.1 mg/mL, whereas both etoposide 4′-phosphate and its disodium salt exhibit water solubility of ≥100 mg/mL [1]. This solubility differential enables the preparation of concentrated aqueous formulations at 20 mg/mL without organic co-solvents, in contrast to etoposide formulations which require multi-solvent systems containing polyethylene glycol, polysorbate 80, and ethanol to achieve clinically usable concentrations [2].

Prodrug design Pharmaceutical formulation Physicochemical characterization

Intravenous Administration: 5-Minute Bolus Versus 30-60 Minute Infusion

Etoposide phosphate can be administered as a 5-minute intravenous bolus injection, whereas etoposide requires slow infusion over 30–60 minutes due to the risk of hypotension associated with its polysorbate 80-containing formulation [1]. In a Phase I study of 27 patients receiving etoposide phosphate at doses of 50–100 mg/m²/day as a 5-minute bolus for 5 consecutive days, no significant problems with hypotension or allergic reactions were observed, and no difficulties or complications resulted from bolus administration [2]. The concentrated formulation (20 mg/mL) enables delivery of high doses in substantially smaller infusion volumes [3].

Infusion time reduction Outpatient chemotherapy Clinical logistics

High-Dose Etoposide Phosphate AUC Bioequivalence: 102.9% of Etoposide AUC in Lymphoma Patients

In a randomized crossover bioequivalence study of 10 lymphoma patients receiving high-dose sequential chemotherapy, etoposide pharmacokinetics following administration of etoposide phosphate were compared to those following equimolar etoposide. Both agents were administered as 3 × 400 mg/m² doses given as 1-hour infusions on three consecutive days. The point estimate for AUC(0–∞) of etoposide derived from etoposide phosphate relative to etoposide was 102.9% in plasma, with the 90% confidence interval falling within the 80–125% bioequivalence range [1]. Terminal half-life was significantly shorter following prodrug administration, while apparent Vss in ultrafiltered plasma was significantly larger [2].

High-dose chemotherapy Transplantation conditioning Bioequivalence

Linear Dose-Proportional Pharmacokinetics at Doses up to 1,200 mg/m² in Transplantation Settings

Etoposide phosphate demonstrates linear, dose-proportional pharmacokinetics across a wide dose range relevant to transplantation conditioning. In a Phase I study of 21 patients with solid tumors, etoposide phosphate was administered at etoposide-equivalent doses of 250, 500, 750, 1000, and 1,200 mg/m² as 2-hour infusions on days 1 and 2. Plasma levels (Cpmax) and AUC of both etoposide phosphate and etoposide demonstrated linear dose effects, with rapid conversion to etoposide occurring at all dosage levels without saturation of endogenous phosphatases [1]. An AUC as high as 1,768.50 μg·h/mL was observed at the 1,200 mg/m² dose level. Mean terminal half-life of etoposide was 5.83 ± 1.71 hours, total body clearance was 15.72 ± 4.25 mL/min/m², and volume of distribution at steady state was 5.64 ± 1.06 L/m² [2].

Dose proportionality Transplantation conditioning Pharmacokinetic modeling

Hematologic Toxicity Reduction: 0/14 Patients with Grade 3-4 Neutropenia in Prolonged Infusion Versus 6/12 in Standard Infusion

Etoposide phosphate can be administered as a prolonged continuous infusion, enabling plasma concentration-controlled strategies that reduce hematologic toxicity. In a randomized trial of 29 patients with previously untreated extensive-stage small cell lung cancer, etoposide phosphate was administered as a single agent via continuous infusion targeting either 3 μg/mL plasma etoposide concentration for 5 days (standard arm) or 1 μg/mL for 15 days (prolonged arm). Grade 3 or 4 neutropenia or leucopenia during the first cycle occurred in 6 of 12 evaluable patients (50%) in the standard 5-day arm versus 0 of 14 patients (0%) in the prolonged 15-day arm (P = 0.004). Median nadir white blood cell count was 2.6 × 10⁹/L after 5-day infusion versus 5.0 × 10⁹/L after 15-day infusion (P = 0.017). Only 1 of 49 cycles in the 15-day arm was associated with grade ≥3 hematologic toxicity, compared to 14 of 61 cycles in the 5-day arm [1].

Toxicity mitigation Continuous infusion Therapeutic index

Pharmacoeconomic Offset: Higher Acquisition Cost Mitigated by Reduced Nursing and Facility Expenses

A European pharmacoeconomic study conducted across five countries compared the total expected cost of small cell lung cancer chemotherapy between etoposide-based and etoposide phosphate-based regimens. The analysis found that total expected treatment costs were similar between the two agents, despite etoposide phosphate having a higher acquisition cost (approximately five-fold greater per unit in some markets [1]). The increased drug acquisition expenditure was offset by decreased nursing and outpatient facility costs attributable to the improved administration profile of etoposide phosphate, specifically the shorter infusion time (5-minute bolus versus 30-60 minutes) and reduced chair time utilization [2].

Pharmacoeconomics Cost-effectiveness Healthcare resource utilization

Priority Application Scenarios for Etoposide Phosphate Procurement Based on Quantitative Differentiation


High-Dose Chemotherapy and Hematopoietic Stem Cell Transplantation Conditioning

Etoposide phosphate is indicated for procurement when high-dose etoposide regimens are employed as part of myeloablative conditioning prior to hematopoietic stem cell transplantation. The agent demonstrates linear, dose-proportional pharmacokinetics across doses up to 1,200 mg/m² without saturation of activating phosphatases, and formal bioequivalence at high-dose levels has been confirmed in lymphoma patients (AUC ratio 102.9% versus etoposide, within 80-125% bioequivalence range) [1]. The concentrated aqueous formulation (20 mg/mL) enables delivery of high doses in substantially reduced infusion volumes, minimizing fluid overload concerns in patients with compromised renal or cardiac function who may already be volume-sensitive [2].

Outpatient Infusion Center Operations with High Patient Throughput Requirements

In outpatient infusion settings where chair time utilization directly impacts operational efficiency and patient throughput, etoposide phosphate provides quantifiable workflow advantages. The 5-minute bolus administration capability reduces per-patient infusion time by 83-92% compared to the 30-60 minutes required for conventional etoposide [1]. This reduction translates into increased daily patient capacity per infusion chair and decreased nursing resource allocation per treatment episode. A European pharmacoeconomic analysis across five countries confirmed that these operational efficiencies offset the higher acquisition cost of etoposide phosphate, resulting in total treatment costs equivalent to etoposide-based regimens [2].

Continuous Infusion Protocols Requiring Extended Plasma Concentration Maintenance

Etoposide phosphate is the preferred formulation for continuous intravenous infusion protocols, particularly those employing concentration-controlled strategies over extended durations (e.g., 15-day infusions). The aqueous solubility (≥100 mg/mL) and stability of etoposide phosphate in infusion solutions enable prolonged administration without precipitation risk, a limitation that constrains etoposide infusions to lower concentrations (≤0.4 mg/mL to avoid precipitation) [1]. Randomized trial data demonstrate that prolonged 15-day continuous infusion of etoposide phosphate at 1 μg/mL target plasma concentration eliminates Grade 3-4 neutropenia in the first cycle (0/14 patients) compared to a 50% incidence with standard 5-day infusion at 3 μg/mL (P = 0.004) [2], supporting procurement for regimens prioritizing reduced hematologic toxicity.

Formulation Development Requiring Aqueous Solubility for Novel Delivery Systems

The >1,000-fold solubility advantage of etoposide phosphate (≥100 mg/mL versus approximately 0.1 mg/mL for etoposide) makes it the active pharmaceutical ingredient of choice for developing novel aqueous-based delivery systems, including liposomal formulations, nanoparticle encapsulation, and implantable devices requiring high drug loading in aqueous media [1]. Procurement for pharmaceutical development and formulation research should prioritize etoposide phosphate over etoposide when aqueous solubility is a critical quality attribute, as the prodrug eliminates the requirement for organic co-solvents (polyethylene glycol, polysorbate 80, ethanol) that complicate formulation development and introduce excipient-related toxicity concerns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ETOPOSIDE PHOSPHATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.